molecular formula C12H8BrF2NO2S B2968310 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide CAS No. 701933-54-2

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide

Cat. No.: B2968310
CAS No.: 701933-54-2
M. Wt: 348.16
InChI Key: GHFNAVYZBQOPFF-UHFFFAOYSA-N
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Description

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8BrF2NO2S. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a bromine atom, two fluorine atoms, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine and fluorine atoms contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide is unique due to the combination of bromine, fluorine, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-4-6-9(7-5-8)19(17,18)16-12-10(14)2-1-3-11(12)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFNAVYZBQOPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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